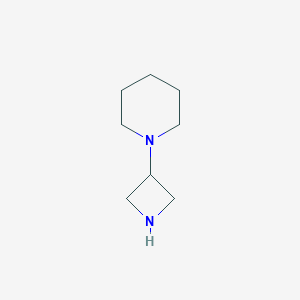
3,3-Dimethyl-1-isopropyldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-isopropyldiaziridine (DIAD) is a diazirine compound that has gained significant attention in scientific research due to its unique properties. DIAD is a photoactivatable crosslinker that is widely used in biochemical and physiological studies to investigate protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
Mécanisme D'action
3,3-Dimethyl-1-isopropyldiaziridine has a diazirine group that can be activated by ultraviolet (UV) light. When exposed to UV light, the diazirine group undergoes a photochemical reaction that generates a highly reactive carbene intermediate. The carbene intermediate can react with nearby molecules, forming covalent bonds and crosslinking the molecules.
Effets Biochimiques Et Physiologiques
3,3-Dimethyl-1-isopropyldiaziridine has been shown to be non-toxic to cells and has minimal effects on protein function. However, the crosslinking of proteins can alter their conformation and affect their function. Therefore, it is important to carefully design experiments and control the amount of 3,3-Dimethyl-1-isopropyldiaziridine used.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-isopropyldiaziridine has several advantages over other crosslinkers. It is small and can penetrate into small crevices in proteins, allowing for more precise crosslinking. It is also photoactivatable, allowing for precise control over the crosslinking reaction. However, 3,3-Dimethyl-1-isopropyldiaziridine has limitations as well. It can only crosslink molecules that are in close proximity, limiting its use in studying interactions between molecules that are far apart. Additionally, the carbene intermediate generated by 3,3-Dimethyl-1-isopropyldiaziridine can react with other molecules in the cell, leading to non-specific crosslinking.
Orientations Futures
3,3-Dimethyl-1-isopropyldiaziridine has many potential future applications in scientific research. One potential application is in the study of membrane proteins, which are difficult to study due to their hydrophobic nature. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink membrane proteins and identify their binding partners. Another potential application is in the study of protein conformational changes. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink proteins in different conformations, allowing for the identification of the amino acid residues that are involved in the conformational changes. Additionally, 3,3-Dimethyl-1-isopropyldiaziridine can be used to study the interactions between proteins and small molecules, such as drugs. By crosslinking proteins and small molecules, researchers can identify the binding sites of the small molecules on the proteins and design more effective drugs.
Conclusion
In conclusion, 3,3-Dimethyl-1-isopropyldiaziridine is a photoactivatable crosslinker that has gained significant attention in scientific research due to its unique properties. 3,3-Dimethyl-1-isopropyldiaziridine is widely used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Its small size and photoactivatable nature make it a powerful tool for studying protein structure and function. While 3,3-Dimethyl-1-isopropyldiaziridine has limitations, its potential future applications in scientific research make it an exciting area of study.
Méthodes De Synthèse
3,3-Dimethyl-1-isopropyldiaziridine can be synthesized by the reaction of diazomethane with 3,3-dimethyl-1-butene in the presence of a catalyst such as copper(II) acetate. The reaction yields a mixture of the cis- and trans-isomers of 3,3-Dimethyl-1-isopropyldiaziridine. The cis-isomer is more stable than the trans-isomer and is commonly used in scientific research.
Applications De Recherche Scientifique
3,3-Dimethyl-1-isopropyldiaziridine is widely used in scientific research as a photoactivatable crosslinker. It is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 3,3-Dimethyl-1-isopropyldiaziridine is also used to investigate the conformational changes in proteins and to identify the binding sites of ligands on proteins.
Propriétés
Numéro CAS |
137675-05-9 |
|---|---|
Nom du produit |
3,3-Dimethyl-1-isopropyldiaziridine |
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
Clé InChI |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
SMILES canonique |
CC(C)N1C(N1)(C)C |
Autres numéros CAS |
17119-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



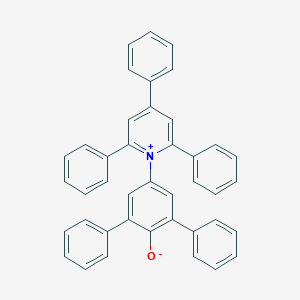
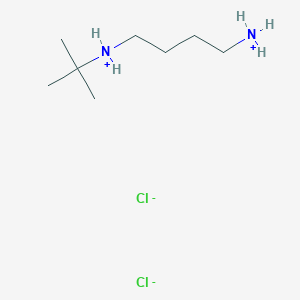
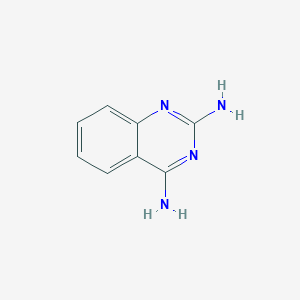
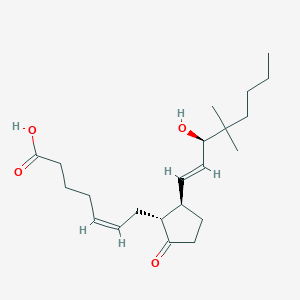

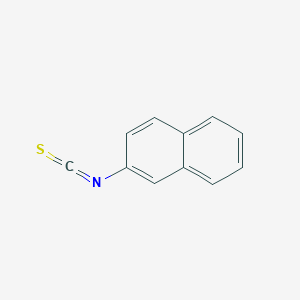
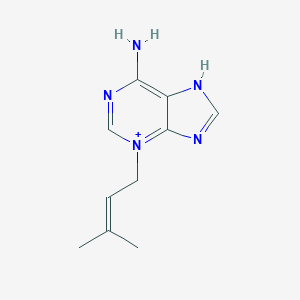
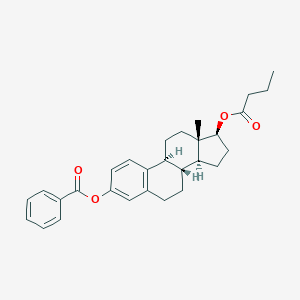
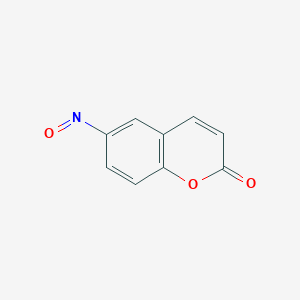
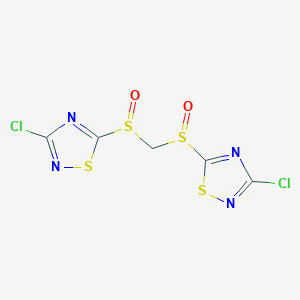
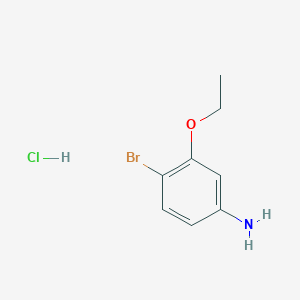
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
